N-1 Substituent Influence on Aqueous Solubility: Allyl vs. N-H Analogue
Introducing an N-1 allyl substituent is predicted to significantly alter aqueous solubility compared to the N-1 unsubstituted (N-H) parent compound. In the closely related pyrimido[1,2-a]benzimidazole antiplasmodial series, disrupting molecular planarity through N-alkylation was a deliberate strategy to improve solubility by minimizing intermolecular π-π stacking [1]. The target compound's allyl group is therefore expected to confer higher solubility and reduced aggregation propensity than 3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one (C13H13N3O, MW 227.26) . This is a class-level inference because direct comparative solubility data for the two exact compounds are not publicly available.
| Evidence Dimension | Predicted aqueous solubility (conceptual) |
|---|---|
| Target Compound Data | N-1 allyl substituent present; MW 267.33; clogP and thermodynamic solubility not determined in published work |
| Comparator Or Baseline | 3-Ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one (N-1 unsubstituted, MW 227.26, EvitaChem EVT-5701484) |
| Quantified Difference | No direct experimental comparison available; allyl analogue is expected to exhibit higher solubility based on planarity-disruption SAR in the series [1]. |
| Conditions | Extrapolated from solubility screening of SAR2 antiplasmodial pyrimido[1,2-a]benzimidazoles [1]; actual measured data for the target compound are absent. |
Why This Matters
Higher aqueous solubility is critical for in vivo pharmacokinetics and reliable in vitro assay performance, making the allyl derivative preferable for biological screening workflows.
- [1] Disraeli, C. (2022). Synthesis, biological activity and physicochemical properties evaluation of antiplasmodial pyrimido[1,2-a]benzimidazoles. Master's Thesis, University of Cape Town. View Source
